1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic urea derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. The triazine ring is further functionalized with a methyl group linked to a urea moiety, which is attached to a 3-fluoro-4-methylphenyl group. The dimethylamino groups on the triazine ring likely enhance electron density and solubility, while the fluorinated aryl group may improve binding affinity to biological targets through hydrophobic and halogen-bonding interactions.
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7O/c1-10-6-7-11(8-12(10)17)19-16(25)18-9-13-20-14(23(2)3)22-15(21-13)24(4)5/h6-8H,9H2,1-5H3,(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMONZSNFAUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other triazine-urea derivatives, particularly those with morpholino, piperidinyl, or substituted aryl groups. Key analogues include:
Pharmacological and Agrochemical Profiles
- Bioactivity: Morpholino-triazine derivatives (e.g., compound 8) show moderate kinase inhibition but are less potent than dimethylamino-substituted analogues due to reduced electron-donating effects .
Selectivity :
Toxicity :
- Urea-linked triazines generally exhibit low acute toxicity but may require structural optimization to reduce off-target effects. For example, sulfonylureas like thifensulfuron-methyl have low mammalian toxicity due to rapid metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
